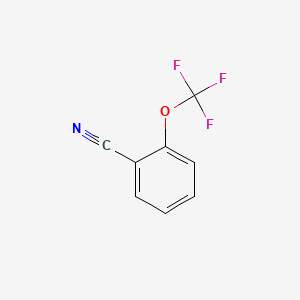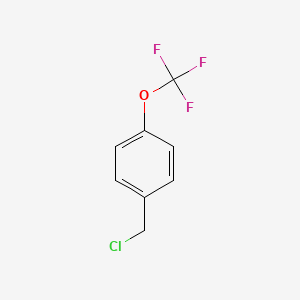
Difluoromalonyl fluoride
Vue d'ensemble
Description
Difluoromalonyl fluoride is a compound with the molecular formula C3F4O2 . It has a molecular weight of 144.02 g/mol . The IUPAC name for this compound is 2,2-difluoropropanedioyl difluoride .
Molecular Structure Analysis
The molecular structure of Difluoromalonyl fluoride consists of carbon, fluorine, and oxygen atoms . The InChI representation of the molecule isInChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9 . Chemical Reactions Analysis
While specific chemical reactions involving Difluoromalonyl fluoride are not available, it’s known that fluorine substitution can dramatically influence the chemical outcome of reactions .Physical And Chemical Properties Analysis
Difluoromalonyl fluoride has a molecular weight of 144.02 g/mol . Its exact mass and monoisotopic mass are 143.98344189 g/mol . It has a complexity of 136 and a topological polar surface area of 34.1 Ų .Applications De Recherche Scientifique
Adsorption and Recovery of Fluoride from Wastewater
Difluoromalonyl fluoride can be used in the adsorption and recovery of fluoride from wastewater . This process involves using metal-based adsorbents, such as iron-based, aluminum-based, lanthanum-based, cerium-based, titanium-based, zirconium-based, and multi-metal composite adsorbents . These adsorbents have the advantages of fast adsorption, high adsorption capacity, and excellent selectivity, making them effective for removing fluoride from water bodies .
Water Quality Assessment
The compound can be used in water quality assessment . Excessive intake of fluoride can lead to a series of fluorosis-based diseases, and removing the excess fluoride from water is an urgent issue worldwide . Adsorption is a well-studied and widely used technology for this purpose due to its simple design, convenient operation, and low cost .
Fluoride Removal Mechanisms
Difluoromalonyl fluoride can be used to study the fluoride removal mechanisms of different adsorbents . This involves analyzing and outlining the fluoride removal mechanisms of different adsorbents .
Preparation of Adsorbents
The compound can be used in the preparation of adsorbents . This involves regulating and controlling the crystalline phases, microstructures, and active sites and incorporating other materials to form composites . These methods enhance the defluoridation performances of adsorbents .
Defluoridation Performance Enhancement
Difluoromalonyl fluoride can be used in defluoridation performance enhancement . This involves using strategies to enhance the defluoridation performance of adsorbents .
Fluoride Ion Removal
The compound can be used in the removal of fluoride ions . This involves using various polypyrrole-based adsorbents, such as PPy/biosorbents, polypyrrole/clay mineral composites, polypyrrole/common metallic oxide composites, and polypyrrole/magnetic nanoparticles .
Safety and Hazards
Mécanisme D'action
Target of Action
Difluoromalonyl fluoride, like other fluoride compounds, primarily targets the musculoskeletal systems due to its ability to retain fluoride . It is known to alter dentinogenesis, thereby affecting tooth enamel formation . In bones, Difluoromalonyl fluoride alters osteogenesis by replacing calcium, resulting in bone deformities .
Mode of Action
The mode of action of Difluoromalonyl fluoride involves its interaction with its targets leading to significant changes. At the cellular energetics level, Difluoromalonyl fluoride is a known inhibitor of glycolysis . It is also known to cause cellular apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Biochemical Pathways
Difluoromalonyl fluoride affects several biochemical pathways. It inhibits glycolysis at the cellular energetics level . It also mediates apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . These affected pathways lead to downstream effects such as loss of muscle proteins leading to atrophy with high concentration and long-term exposure .
Pharmacokinetics
Fluoride is readily associated with many cations, including hydrogen and a wide variety of metals
Result of Action
The molecular and cellular effects of Difluoromalonyl fluoride’s action are significant. It alters dentinogenesis, affecting tooth enamel formation . In bones, it alters osteogenesis by replacing calcium, resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to Difluoromalonyl fluoride causes loss of muscle proteins leading to atrophy .
Action Environment
The action, efficacy, and stability of Difluoromalonyl fluoride are influenced by environmental factors. Fluoride is a widespread groundwater pollutant, and its concentration in the environment can affect the action of Difluoromalonyl fluoride . Natural resources and manufactured-generated industrial pollutants are the primary sources of excessive fluoride in the environment
Propriétés
IUPAC Name |
2,2-difluoropropanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOJFLEZNWPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378882 | |
| Record name | DIFLUOROMALONYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromalonyl fluoride | |
CAS RN |
5930-67-6 | |
| Record name | DIFLUOROMALONYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of difluoromalonyl fluoride inhalation in rats?
A1: Research indicates that difluoromalonyl fluoride is highly toxic when inhaled by rats. A single 4-hour exposure to 0.55 mg/L resulted in mortality []. Repeated exposure to a lower concentration (0.009 mg/L) caused irritation, while repeated exposure to 0.066 mg/L also led to mortality []. These findings suggest a dose-dependent toxicity of inhaled difluoromalonyl fluoride in rats.
Q2: What is the role of difluoromalonyl fluoride in the synthesis of fluorinated polymers?
A2: Difluoromalonyl fluoride is a key precursor in synthesizing fluorinated polymers []. One study explored its use in producing octadecafluoro-3,9-dioxa-1,11-bis(3-methoxycarbonyl phenyl) undecane, a potential elastomer precursor []. While the study encountered challenges with yield and handling, it highlighted the potential of difluoromalonyl fluoride as a building block for fluorinated polymers with specific properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














